molecular formula C6H8N2O6S2 B086224 4,6-Diaminobenzene-1,3-disulfonic acid CAS No. 137-50-8

4,6-Diaminobenzene-1,3-disulfonic acid

Cat. No. B086224
CAS RN: 137-50-8
M. Wt: 268.3 g/mol
InChI Key: YADSWTKOIHUSDX-UHFFFAOYSA-N
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Description

4,6-Diaminobenzene-1,3-disulfonic acid, also known as 4,6-diamino-1,3-benzenesulfonic acid or DABS-acid, is an organic compound with a molecular formula of C6H8N2O6S2. It is a white crystalline solid that is soluble in water, alcohols, and other polar solvents. It has a wide range of applications, including in the synthesis of pharmaceuticals, dyes, and other organic compounds. DABS-acid is also used in scientific research and laboratory experiments due to its unique properties.

Scientific Research Applications

  • Chemical Synthesis and Compound Formation : Clayden et al. (2009) demonstrated that 4,6-diaminobenzene-1,3-disulfonic acid can be used to synthesize water-soluble azacalix[4]arenes, which are potentially useful in a range of chemical applications due to their functionalized side chains (Clayden, Rowbottom, Hutchings, & Ebenezer, 2009).

  • Polyelectrolytes for Fuel Cells : Fang et al. (2002) explored the use of a sulfonated diamine monomer related to this compound in the synthesis of sulfonated polyimides, which were found to be suitable as polyelectrolytes in fuel cell applications due to their high proton conductivity and stability (Fang, Guo, Harada, Watari, Tanaka, Kita, & Okamoto, 2002).

  • Detection of Nitric Oxide : Zhang et al. (2002) developed a spectrofluorimetric method using 5,6-diamino-1,3-naphthalene disulfonic acid, a compound related to this compound, for the sensitive and specific determination of nitric oxide in aqueous solutions (Zhang, Wang, Liang, & Hua‐shan Zhang, 2002).

  • Dye Synthesis : Zhi (2002) reported on the synthesis of an antihalation dye using 5,6-diamino-1,3-naphthalene disulfonic acid, a compound structurally related to this compound, demonstrating its application in the dye industry (Zhi, 2002).

  • Cross-Linked Polyimide Membranes : Lee et al. (2006) synthesized sulfonated polyimide membranes using a monomer related to this compound, which showed promising properties for applications like fuel cells due to their improved water stability and proton conductivity (Lee, Park, Chung, Young Moo Lee, & Freeman, 2006).

  • Catalysis in Organic Synthesis : Shirini and Khaligh (2013) used 1,3-Disulfonic acid imidazolium hydrogen sulfate, which is structurally related to this compound, as an efficient and reusable catalyst for the N-Boc protection of amines (Shirini & Khaligh, 2013).

  • Thin-Film Composite Nanofiltration Membranes : Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers, structurally related to this compound, to prepare thin-film composite nanofiltration membranes, which exhibited improved water flux and dye rejection properties (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

  • Ionic Liquid Catalyst for Xanthene Synthesis : Shirini, Yahyazadeh, and Mohammadi (2014) utilized 1,3-disulfonic acid imidazolium hydrogen sulfate, a compound related to this compound, as a catalyst for the synthesis of xanthenes, highlighting its potential in pharmaceutical and dye industries (Shirini, Yahyazadeh, & Mohammadi, 2014).

Mechanism of Action

properties

IUPAC Name

4,6-diaminobenzene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O6S2/c7-3-1-4(8)6(16(12,13)14)2-5(3)15(9,10)11/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADSWTKOIHUSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059674
Record name 1,3-Benzenedisulfonic acid, 4,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137-50-8
Record name 4,6-Diamino-1,3-benzenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedisulfonic acid, 4,6-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedisulfonic acid, 4,6-diamino-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenedisulfonic acid, 4,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-diaminobenzene-1,3-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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